molecular formula C10H9N3O2 B13507298 Methyl 3-aminoquinoxaline-2-carboxylate

Methyl 3-aminoquinoxaline-2-carboxylate

Cat. No.: B13507298
M. Wt: 203.20 g/mol
InChI Key: PUVBBELUQMIUIP-UHFFFAOYSA-N
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Description

Methyl 3-aminoquinoxaline-2-carboxylate is a heterocyclic compound with the molecular formula C10H9N3O2. It is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-aminoquinoxaline-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with diethyl oxalate, followed by methylation and subsequent amination . Another method includes the cyclization of 2-nitroaniline derivatives with appropriate reagents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-aminoquinoxaline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-aminoquinoxaline-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-aminoquinoxaline-2-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For instance, it may inhibit tyrosine kinases or other critical enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Uniqueness: Methyl 3-aminoquinoxaline-2-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its methyl and amino groups make it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

methyl 3-aminoquinoxaline-2-carboxylate

InChI

InChI=1S/C10H9N3O2/c1-15-10(14)8-9(11)13-7-5-3-2-4-6(7)12-8/h2-5H,1H3,(H2,11,13)

InChI Key

PUVBBELUQMIUIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2N=C1N

Origin of Product

United States

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